![molecular formula C15H12ClN3O2 B4267146 6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid CAS No. 587852-35-5](/img/structure/B4267146.png)
6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid
Overview
Description
6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid is a chemical compound that belongs to the class of quinolones. It has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid involves the inhibition of bacterial DNA synthesis. It binds to the bacterial DNA gyrase enzyme and prevents the supercoiling of DNA, which is essential for bacterial replication. This leads to bacterial cell death and the inhibition of bacterial growth.
Biochemical and Physiological Effects:
6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in bacterial cells, leading to the accumulation of reactive oxygen species (ROS) and the disruption of cellular homeostasis. It has also been shown to modulate the expression of various genes involved in bacterial metabolism and virulence.
Advantages and Limitations for Lab Experiments
The advantages of using 6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid in lab experiments include its broad-spectrum antibacterial activity, low toxicity, and ease of synthesis. However, its limitations include its poor solubility in water and its susceptibility to degradation in acidic and basic conditions.
Future Directions
There are several future directions for the study of 6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid. These include the optimization of its synthesis method to improve the yield and purity of the product, the investigation of its potential therapeutic applications in neurological disorders, and the development of novel formulations to enhance its solubility and stability.
In conclusion, 6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Scientific Research Applications
6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid has shown potential therapeutic applications in various scientific research studies. It has been studied for its antibacterial, antifungal, antitumor, and anti-inflammatory activities. It has also been investigated for its role in the treatment of neurological disorders, such as Alzheimer's disease.
properties
IUPAC Name |
6-chloro-2-(1,3-dimethylpyrazol-4-yl)quinoline-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-8-12(7-19(2)18-8)14-6-11(15(20)21)10-5-9(16)3-4-13(10)17-14/h3-7H,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENMXPAXDXABRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501158681 | |
Record name | 6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501158681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid | |
CAS RN |
587852-35-5 | |
Record name | 6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=587852-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501158681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.